Ethyl 2-butyramidothiazole-4-carboxylate Ethyl 2-butyramidothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 103386-50-1
VCID: VC7278274
InChI: InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
SMILES: CCCC(=O)NC1=NC(=CS1)C(=O)OCC
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

Ethyl 2-butyramidothiazole-4-carboxylate

CAS No.: 103386-50-1

Cat. No.: VC7278274

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Ethyl 2-butyramidothiazole-4-carboxylate - 103386-50-1

Specification

CAS No. 103386-50-1
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Standard InChI Key KVTPGKJQXZMOGB-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NC(=CS1)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 2-butyramidothiazole-4-carboxylate (molecular formula: C10_{10}H14_{14}N2_2O3_3S) features a thiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms. The 2-position is substituted with a butyramido group (–NH–C(O)–(CH2_2)2_2CH3_3), while the 4-position bears an ethyl ester (–COOEt). The molecular weight is 242.29 g/mol, calculated as follows:

Molecular weight=(12.01×10)+(1.01×14)+(14.01×2)+(16.00×3)+(32.07×1)=242.29g/mol.\text{Molecular weight} = (12.01 \times 10) + (1.01 \times 14) + (14.01 \times 2) + (16.00 \times 3) + (32.07 \times 1) = 242.29 \, \text{g/mol}.

Key structural attributes include:

  • Planar thiazole ring: Enhances aromatic stability and facilitates π-π interactions in biological targets.

  • Polar functional groups: The ester and amide moieties improve solubility in organic solvents and enable hydrogen bonding.

Synthetic Routes and Optimization

Precursor Synthesis: Ethyl 2-Aminothiazole-4-Carboxylate

The synthesis begins with ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7), a commercially available intermediate . This compound is typically prepared via the Hantzsch thiazole synthesis, where thiourea reacts with ethyl bromopyruvate in aqueous conditions :

Thiourea + Ethyl bromopyruvateH2O, 0°CEthyl 2-aminothiazole-4-carboxylate.\text{Thiourea + Ethyl bromopyruvate} \xrightarrow{\text{H}_2\text{O, 0°C}} \text{Ethyl 2-aminothiazole-4-carboxylate}.

Yield: 87% . Key NMR data (CDCl3_3): δ 1.36 (t, 3H, J = 7.2 Hz), 4.34 (q, 2H, J = 7.2 Hz), 5.75 (br s, 2H, NH2_2) .

Acylation to Introduce the Butyramido Group

The amine group at the 2-position is acylated using butyric anhydride or butyryl chloride under coupling conditions. A representative protocol involves EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF :

Ethyl 2-aminothiazole-4-carboxylate + Butyric anhydrideEDC, DMAP, DMFEthyl 2-butyramidothiazole-4-carboxylate.\text{Ethyl 2-aminothiazole-4-carboxylate + Butyric anhydride} \xrightarrow{\text{EDC, DMAP, DMF}} \text{Ethyl 2-butyramidothiazole-4-carboxylate}.

Reaction conditions: Stirring at room temperature for 8 hours. Workup: The product is isolated via extraction with ethyl acetate and purified by column chromatography (petroleum ether/EtOAc) . Yield: ~70–80% (estimated based on analogous reactions) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (300 MHz, CDCl3_3):

    • δ 0.93 (t, 3H, J = 7.2 Hz, CH3_3 of butyramido).

    • δ 1.36 (t, 3H, J = 7.2 Hz, CH3_3 of ethyl ester).

    • δ 1.55–1.61 (m, 2H, CH2_2 of butyramido).

    • δ 2.20 (t, 2H, J = 7.5 Hz, CO–CH2_2 of butyramido).

    • δ 4.34 (q, 2H, J = 7.2 Hz, OCH2_2 of ethyl ester).

    • δ 8.12 (s, 1H, thiazole C5–H) .

  • 13^13C NMR:

    • δ 14.1 (CH3_3 of ethyl ester).

    • δ 22.5, 32.7, 36.8 (butyramido chain).

    • δ 61.8 (OCH2_2 of ethyl ester).

    • δ 163.5 (ester carbonyl).

    • δ 170.2 (amide carbonyl) .

Infrared (IR) Spectroscopy

  • νmax_{\text{max}} (cm1^{-1}):

    • 1745 (C=O, ester).

    • 1660 (C=O, amide).

    • 1540 (N–H bend, amide).

    • 1240 (C–N stretch) .

Physicochemical Properties

PropertyValue
Molecular formulaC10_{10}H14_{14}N2_2O3_3S
Molecular weight242.29 g/mol
Physical stateSolid
Melting point85–88°C (estimated)
SolubilityDMSO, DMF, CHCl3_3
LogP1.8 (predicted)

Applications in Medicinal Chemistry

Antiviral Agents

Thiazole derivatives exhibit potent activity against hepatitis B virus (HBV). In a study by Chen et al., analogous compounds demonstrated EC50_{50} values of 0.8–2.5 μM in HBV DNA replication assays . The butyramido group enhances lipophilicity, improving cell membrane permeability.

Antibacterial Scaffolds

The thiazole core disrupts bacterial folate biosynthesis. Ethyl 2-butyramidothiazole-4-carboxylate serves as a precursor for inhibitors targeting dihydrofolate reductase (DHFR) .

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